molecular formula C13H10Br2 B3056465 1-Benzyl-3,5-dibromobenzene CAS No. 71572-36-6

1-Benzyl-3,5-dibromobenzene

Cat. No.: B3056465
CAS No.: 71572-36-6
M. Wt: 326.03 g/mol
InChI Key: VUWKGSUXPFUDGQ-UHFFFAOYSA-N
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Description

1-Benzyl-3,5-dibromobenzene is an organic compound with the molecular formula C13H10Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 3rd and 5th positions, and a benzyl group is attached to the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3,5-dibromobenzene can be synthesized through several methods. One common approach involves the bromination of benzylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,5-dibromobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding benzylbenzene.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products:

    Substitution Reactions: Products depend on the substituents introduced, such as phenyl ethers or amines.

    Oxidation Reactions: Major products include benzaldehyde and benzoic acid derivatives.

    Reduction Reactions: The primary product is benzylbenzene.

Scientific Research Applications

1-Benzyl-3,5-dibromobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,5-dibromobenzene involves its interaction with molecular targets through its bromine atoms and benzyl group. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the benzyl group can undergo oxidation or reduction. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems or chemical processes.

Comparison with Similar Compounds

  • 1-Benzyl-2,4-dibromobenzene
  • 1-Benzyl-3,4-dibromobenzene
  • 1-Benzyl-2,5-dibromobenzene

Comparison: 1-Benzyl-3,5-dibromobenzene is unique due to the specific positions of the bromine atoms, which influence its reactivity and properties. Compared to its isomers, it may exhibit different chemical behaviors and applications. For example, the position of the bromine atoms can affect the compound’s ability to undergo substitution reactions or its potential biological activities.

Properties

IUPAC Name

1-benzyl-3,5-dibromobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2/c14-12-7-11(8-13(15)9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWKGSUXPFUDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293134
Record name 1-benzyl-3,5-dibromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71572-36-6
Record name NSC87361
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87361
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-benzyl-3,5-dibromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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